molecular formula C25H24N4O4 B293361 4,4'-(1,5-Dioxopentane-1,5-diyl)bis(3-methyl-1-phenyl-2-pyrazoline-5-one)

4,4'-(1,5-Dioxopentane-1,5-diyl)bis(3-methyl-1-phenyl-2-pyrazoline-5-one)

Cat. No. B293361
M. Wt: 444.5 g/mol
InChI Key: GXSFPZFNIHKOHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4'-(1,5-Dioxopentane-1,5-diyl)bis(3-methyl-1-phenyl-2-pyrazoline-5-one), also known as Meldrum's acid-derived pyrazoline compound, is a synthetic organic compound with many potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments have been extensively studied.

Mechanism of Action

The mechanism of action of 4,4'-(1,5-Dioxopentane-1,5-diyl)bis(3-methyl-1-phenyl-2-pyrazoline-5-one)'s acid-derived pyrazoline compound is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators, as well as the activity of various kinases involved in cell signaling.
Biochemical and Physiological Effects:
Studies have shown that 4,4'-(1,5-Dioxopentane-1,5-diyl)bis(3-methyl-1-phenyl-2-pyrazoline-5-one)'s acid-derived pyrazoline compound has various biochemical and physiological effects, including the inhibition of ROS production, the reduction of inflammation, and the inhibition of cancer cell growth. This compound has also been shown to have antioxidant properties and to protect cells against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4,4'-(1,5-Dioxopentane-1,5-diyl)bis(3-methyl-1-phenyl-2-pyrazoline-5-one)'s acid-derived pyrazoline compound in laboratory experiments is its versatility. This compound can be used as a fluorescent probe, an anti-inflammatory agent, or a cancer cell inhibitor, depending on the specific research question being addressed. However, one limitation of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Future Directions

There are many potential future directions for research on 4,4'-(1,5-Dioxopentane-1,5-diyl)bis(3-methyl-1-phenyl-2-pyrazoline-5-one)'s acid-derived pyrazoline compound. One promising area of research is the development of new methods for synthesizing this compound, which could lead to improved yields and purity. Another area of research is the development of new applications for this compound, such as its use in drug delivery systems or as a diagnostic tool for detecting ROS in vivo. Overall, the potential applications of 4,4'-(1,5-Dioxopentane-1,5-diyl)bis(3-methyl-1-phenyl-2-pyrazoline-5-one)'s acid-derived pyrazoline compound in scientific research are vast and varied, and further research is needed to fully explore its potential.

Synthesis Methods

The most common method for synthesizing 4,4'-(1,5-Dioxopentane-1,5-diyl)bis(3-methyl-1-phenyl-2-pyrazoline-5-one)'s acid-derived pyrazoline compound involves the reaction of 4,4'-(1,5-Dioxopentane-1,5-diyl)bis(3-methyl-1-phenyl-2-pyrazoline-5-one)'s acid with an α,β-unsaturated ketone, followed by the addition of hydrazine hydrate and an aldehyde. The resulting product is then isolated and purified using various techniques, such as column chromatography or recrystallization.

Scientific Research Applications

4,4'-(1,5-Dioxopentane-1,5-diyl)bis(3-methyl-1-phenyl-2-pyrazoline-5-one)'s acid-derived pyrazoline compound has been extensively studied for its potential applications in scientific research. One of its most promising applications is as a fluorescent probe for detecting reactive oxygen species (ROS) in biological systems. This compound has also been studied for its potential as an anti-inflammatory agent, as well as its ability to inhibit the growth of cancer cells.

properties

Molecular Formula

C25H24N4O4

Molecular Weight

444.5 g/mol

IUPAC Name

1,5-bis(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)pentane-1,5-dione

InChI

InChI=1S/C25H24N4O4/c1-16-22(24(32)28(26-16)18-10-5-3-6-11-18)20(30)14-9-15-21(31)23-17(2)27-29(25(23)33)19-12-7-4-8-13-19/h3-8,10-13,22-23H,9,14-15H2,1-2H3

InChI Key

GXSFPZFNIHKOHY-UHFFFAOYSA-N

SMILES

CC1=NN(C(=O)C1C(=O)CCCC(=O)C2C(=NN(C2=O)C3=CC=CC=C3)C)C4=CC=CC=C4

Canonical SMILES

CC1=NN(C(=O)C1C(=O)CCCC(=O)C2C(=NN(C2=O)C3=CC=CC=C3)C)C4=CC=CC=C4

Origin of Product

United States

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